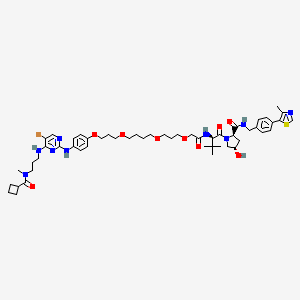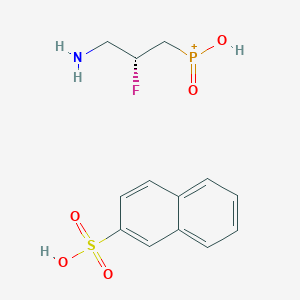![molecular formula C23H31NO B11934005 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a quinolone alkaloid known for its biological activities. It is a diacylglycerol acyltransferase inhibitor and an angiotensin II receptor blocker. This compound has shown potent anti-Helicobacter pylori activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone typically involves the reaction of quinolone derivatives with appropriate alkylating agents under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of solvents, catalysts, and temperature control to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinolone ring or the side chains.
Substitution: Substitution reactions can occur at different positions on the quinolone ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce reduced quinolone derivatives .
科学研究应用
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone has several scientific research applications:
Chemistry: It is used as a model compound to study quinolone chemistry and reactivity.
Biology: The compound’s inhibitory effects on diacylglycerol acyltransferase and angiotensin II receptors make it valuable for studying metabolic pathways and receptor interactions.
Medicine: Its anti-Helicobacter pylori activity suggests potential therapeutic applications in treating infections caused by this bacterium.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone involves its inhibition of diacylglycerol acyltransferase and blocking of angiotensin II receptors. By inhibiting diacylglycerol acyltransferase, it disrupts lipid metabolism, while blocking angiotensin II receptors affects blood pressure regulation. Additionally, its anti-Helicobacter pylori activity is due to its ability to inhibit bacterial growth .
相似化合物的比较
1-Methyl-4-quinolone: Another quinolone derivative with different biological activities.
2-Methyl-4-quinolone: Similar structure but with variations in biological effects.
4-Hydroxy-2-quinolone: Known for its antimicrobial properties.
Uniqueness: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is unique due to its dual inhibitory action on diacylglycerol acyltransferase and angiotensin II receptors, as well as its potent anti-Helicobacter pylori activity. This combination of properties makes it a valuable compound for various scientific and medical research applications .
属性
分子式 |
C23H31NO |
|---|---|
分子量 |
337.5 g/mol |
IUPAC 名称 |
1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one |
InChI |
InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h7-8,10-11,14-15,17-19H,3-6,9,12-13,16H2,1-2H3/b8-7-,11-10- |
InChI 键 |
JYQCHQIQAURYAG-NQLNTKRDSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCC1=CC(=O)C2=CC=CC=C2N1C |
规范 SMILES |
CCCCCC=CCC=CCCCC1=CC(=O)C2=CC=CC=C2N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)
![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)



![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)


![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)
